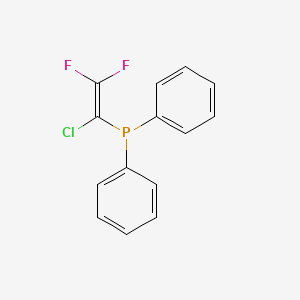
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- is an organophosphorus compound with the formula (C6H5)2PCl. It is a colorless to light yellow liquid with a pungent odor. This compound is used as a reagent in various chemical reactions, particularly for introducing the diphenylphosphinyl moiety into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- can be synthesized through several methods:
From Benzene and Phosphorus Trichloride: Benzene reacts with phosphorus trichloride at extreme temperatures around 600°C to give dichlorophenylphosphine and hydrogen chloride.
Redistribution Reactions: Starting with triphenylphosphine and phosphorus trichloride, the reaction proceeds as follows[ \text{PCl}_3 + 2 \text{PPh}_3 \rightarrow 3 \text{Ph}_2\text{PCl} ] This method is commonly used in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- undergoes various types of chemical reactions:
Hydrolysis: Hydrolyzes to give diphenylphosphine oxide.
Reduction: Reduction with sodium affords tetraphenyldiphosphine[ 2 \text{Ph}_2\text{PCl} + 2 \text{Na} \rightarrow [\text{Ph}_2\text{P}]_2 + 2 \text{NaCl} ]
Reaction with Ammonia and Sulfur: Converts to thiophosphorylamide[ \text{Ph}_2\text{PCl} + 2 \text{NH}_3 + \text{S} \rightarrow \text{Ph}_2\text{P(S)NH}_2 + \text{NH}_4\text{Cl} ]
Common Reagents and Conditions
Grignard Reagents: Used in the synthesis of various phosphines.
Sodium: Used for reduction reactions.
Ammonia and Sulfur: Used for conversion to thiophosphorylamide.
Scientific Research Applications
Mechanism of Action
The mechanism by which Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- exerts its effects involves its reactivity with nucleophiles and its ability to introduce the diphenylphosphinyl moiety into molecules. It acts as a precursor in the synthesis of various phosphines, which are further developed for use in different applications .
Comparison with Similar Compounds
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphinic Chloride: Another organophosphorus compound used in similar applications.
Triphenylphosphine: Commonly used in redistribution reactions to produce Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl-.
Tetraphenyldiphosphine: Formed by the reduction of Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- with sodium.
Phosphine, (1-chloro-2,2-difluoroethenyl)diphenyl- is unique due to its specific reactivity and applications in various fields, making it an important compound in both research and industry.
Properties
CAS No. |
400846-15-3 |
|---|---|
Molecular Formula |
C14H10ClF2P |
Molecular Weight |
282.65 g/mol |
IUPAC Name |
(1-chloro-2,2-difluoroethenyl)-diphenylphosphane |
InChI |
InChI=1S/C14H10ClF2P/c15-13(14(16)17)18(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DPUFJFARMJSFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
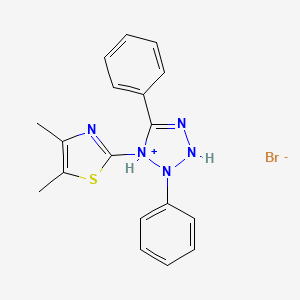
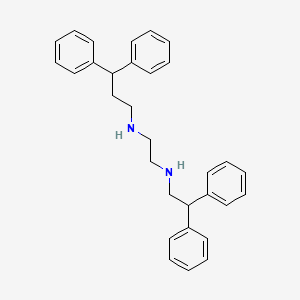
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
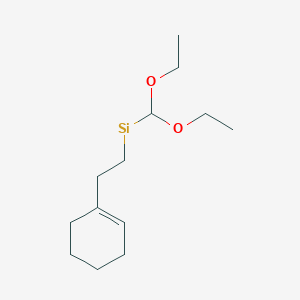
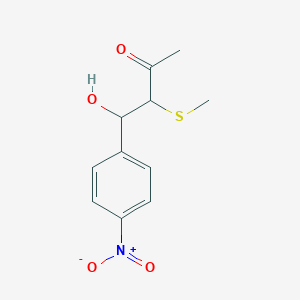
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
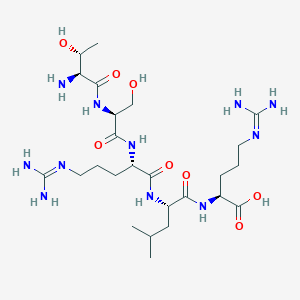
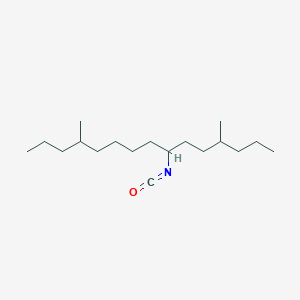
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
